Shield-2 Shield-2 Shield-2 is a potent stabilizing ligand for FKBP-derived destabilizing domains.
Brand Name: Vulcanchem
CAS No.: 1013621-70-9
VCID: VC0543130
InChI: InChI=1S/C35H51N3O7/c1-5-28(6-2)36-35(40)38-17-8-7-12-30(38)34(39)45-31(15-13-26-14-16-32(41-3)33(24-26)42-4)27-10-9-11-29(25-27)44-23-20-37-18-21-43-22-19-37/h9-11,14,16,24-25,28,30-31H,5-8,12-13,15,17-23H2,1-4H3,(H,36,40)/t30-,31+/m0/s1
SMILES: O=C([C@H]1N(C(NC(CC)CC)=O)CCCC1)O[C@@H](C2=CC=CC(OCCN3CCOCC3)=C2)CCC4=CC=C(OC)C(OC)=C4
Molecular Formula: C35H51N3O7
Molecular Weight: 625.8 g/mol

Shield-2

CAS No.: 1013621-70-9

Cat. No.: VC0543130

Molecular Formula: C35H51N3O7

Molecular Weight: 625.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Shield-2 - 1013621-70-9

Specification

CAS No. 1013621-70-9
Molecular Formula C35H51N3O7
Molecular Weight 625.8 g/mol
IUPAC Name [(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-(pentan-3-ylcarbamoyl)piperidine-2-carboxylate
Standard InChI InChI=1S/C35H51N3O7/c1-5-28(6-2)36-35(40)38-17-8-7-12-30(38)34(39)45-31(15-13-26-14-16-32(41-3)33(24-26)42-4)27-10-9-11-29(25-27)44-23-20-37-18-21-43-22-19-37/h9-11,14,16,24-25,28,30-31H,5-8,12-13,15,17-23H2,1-4H3,(H,36,40)/t30-,31+/m0/s1
Standard InChI Key IIRCDQURVMVUTA-IOWSJCHKSA-N
Isomeric SMILES CCC(CC)NC(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCCN4CCOCC4
SMILES O=C([C@H]1N(C(NC(CC)CC)=O)CCCC1)O[C@@H](C2=CC=CC(OCCN3CCOCC3)=C2)CCC4=CC=C(OC)C(OC)=C4
Canonical SMILES CCC(CC)NC(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCCN4CCOCC4
Appearance Solid powder

Introduction

Chemical Properties and Structure

Shield-2 is a small molecule with the following chemical properties:

PropertyValue
Molecular Weight625.8
Molecular FormulaC₃₅H₅₁N₃O₇
CAS Number1013621-70-9
IUPAC Name(1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[2-(4-morpholinyl)ethoxy]phenyl]propyl (2S)-1-[[(1-ethylpropyl)amino]carbonyl]-2-piperidinecarboxylate
Storage ConditionsPowder: -20°C for 3 years; In solvent: -80°C for 1 year

The chemical structure of Shield-2 contains several key functional groups, including a morpholine ring, dimethoxyphenyl group, and a piperidinecarboxylate moiety. Notably, Shield-2 features an achiral urea component that replaces the chiral 2-arylbutyric ester found in its predecessor, Shield-1 . This structural modification significantly simplifies the synthesis process while maintaining the compound's biological activity.

Mechanism of Action

Shield-2 functions as a stabilizing ligand for mutant versions of the FK506-binding protein (FKBP). The mechanism involves:

FKBP-Derived Destabilizing Domains

Shield-2 interacts specifically with destabilizing domains (DDs) derived from the human FKBP12 protein . These domains are engineered mutants of FKBP, particularly the F36V variant, which are unstable and rapidly degraded when expressed in mammalian cells .

Protein Stabilization

When fused to a protein of interest, these destabilizing domains confer their instability to the entire fusion protein, leading to rapid proteasomal degradation. Shield-2 binds to these domains with high affinity, preventing degradation and allowing the accumulation of the fusion protein . This mechanism provides researchers with a "chemical switch" to control protein levels post-translationally.

Binding Affinity

Shield-2 binds to the FKBP(F36V) protein with a dissociation constant (Kᴅ) of 29 nM . While this affinity is approximately 12-fold lower than that of Shield-1 (Kᴅ of 2.4 nM), it remains sufficiently potent for effective control of protein stability in cellular systems .

Synthesis and Development

The development of Shield-2 represents a significant advancement in chemical biology tools for protein regulation. The synthesis pathway involves:

Synthetic Pathway

The synthesis of Shield-2 follows an efficient process that incorporates an achiral urea component, which significantly simplifies the synthesis compared to Shield-1 . The synthetic route begins with the acylation of an alcohol with Fmoc-protected pipecolinic acid, followed by treatment with piperidine to furnish an amine intermediate. This intermediate is then treated with triphosgene and 3-aminopentane to create a urea structure. The final steps involve deprotection of the phenol with TBAF and alkylation with 4-(2-hydroxyethyl)morpholine under Mitsunobu conditions .

Advantages of Shield-2 Synthesis

The synthesis of Shield-2 is notably more straightforward than that of Shield-1, making it more accessible for research applications. The replacement of the chiral 2-arylbutyric ester with an achiral urea eliminates the need for stereoselective synthesis steps while maintaining the compound's biological activity .

Applications in Research

Shield-2 has diverse applications in biological research, particularly in the study of protein function:

Protein Function Studies

The Shield-2 system allows researchers to directly investigate the function of specific proteins by manipulating their levels in cells with temporal precision. This approach is particularly valuable for studying proteins whose constitutive expression might be toxic or lethal to cells .

Conditional Protein Expression

By fusing a protein of interest to an FKBP-derived destabilizing domain, researchers can achieve conditional expression through the addition or removal of Shield-2. This system enables rapid changes in protein levels (within 15-30 minutes) without the delays associated with transcriptional or translational regulation methods .

Dose-Dependent Control

Shield-2 allows for dose-dependent control of protein levels, making it particularly useful for studying biological processes where protein concentration exerts a strong effect on function . Researchers can titrate Shield-2 concentrations to achieve varying levels of protein stabilization.

Comparison with Shield-1

Shield-2 represents an evolution in the development of FKBP ligands, with several notable differences from its predecessor:

PropertyShield-1Shield-2
Dissociation Constant (Kᴅ)2.4 nM29 nM
Relative Potency in CellsApproximately 12-fold higherBaseline
Chemical StructureContains chiral 2-arylbutyric esterContains achiral urea
Synthesis ComplexityMore complexSimplified
ApplicationFKBP-derived destabilizing domain stabilizing ligandFKBP-derived destabilizing domain stabilizing ligand

While Shield-1 exhibits higher binding affinity and cellular potency, Shield-2 offers advantages in terms of synthetic accessibility, potentially making it more widely available for research applications .

SupplierPack SizePrice (as of April 2025)
TargetMol25 mg$1,520
TargetMol50 mg$1,980
TargetMol100 mg$2,500
CymitQuimica25 mg€1,444.00
CymitQuimica50 mg€1,882.00
CymitQuimica100 mg€2,375.00

The compound is typically supplied with high purity (>98%) and is available in various quantities to accommodate different research needs .

Research Systems Utilizing Shield-2

The FKBP-destabilizing domain system using Shield-2 has been integrated into several research platforms:

ProteoTuner Technology

The ProteoTuner system, developed by Takara Bio, incorporates the Shield-based protein regulation technology for controlling protein expression in mammalian cells . This system utilizes a 12 kDa mutant of the FKBP protein as a destabilizing domain that can be expressed as a tag on a protein of interest, with Shield compounds serving as the stabilizing ligand.

Regulated Protein Function in Model Organisms

The Shield system has been applied to various model organisms beyond mammalian cell culture, enabling temporal control of protein function in more complex biological systems. This technology has facilitated studies on protein function in contexts where traditional genetic approaches might be limited .

Future Directions and Implications

The development of Shield-2 and related compounds represents a significant advancement in chemical biology tools for protein regulation:

Development of Additional Ligands

The success of Shield-2 encourages the development of additional ligands with varied biophysical and pharmacological properties . Such diversity would provide researchers with a toolkit of compounds to address specific experimental requirements.

Expanding Applications

As the technology matures, applications of Shield-2 and similar compounds continue to expand into new areas of biological research. The ability to control protein levels with temporal precision offers unique advantages for studying dynamic cellular processes, developmental biology, and disease mechanisms .

Integration with Other Technologies

The Shield system has potential for integration with other cutting-edge technologies, such as optogenetics or CRISPR-based approaches, to create hybrid systems with enhanced spatial and temporal control over protein function.

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